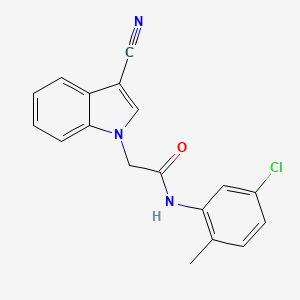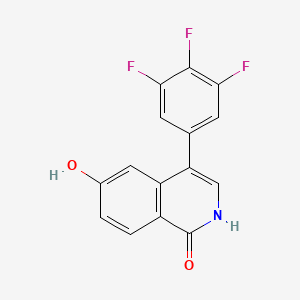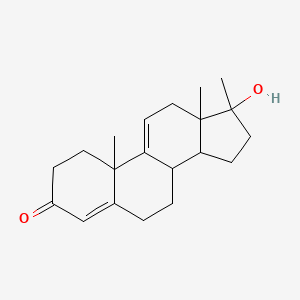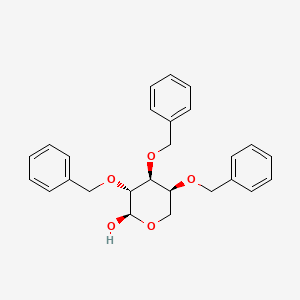![molecular formula C16H22BrN5O B12507747 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group, a diethylaminoethyl chain, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Attachment of the diethylaminoethyl chain: This can be achieved through nucleophilic substitution reactions, where the diethylaminoethyl group is introduced to the triazole ring.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a carboxylic acid or its derivatives to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the interactions of triazole derivatives with biological macromolecules.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the diethylaminoethyl chain can modulate its solubility and bioavailability. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylphenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H22BrN5O |
|---|---|
Molekulargewicht |
380.28 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22BrN5O/c1-4-21(5-2)11-10-18-16(23)15-12(3)22(20-19-15)14-8-6-13(17)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |
InChI-Schlüssel |
GMPGCIVMOPQCBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)


![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)


![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)


![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
